molecular formula C13H30ClNO2 B12754472 1-Octanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride CAS No. 41572-20-7

1-Octanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride

Katalognummer: B12754472
CAS-Nummer: 41572-20-7
Molekulargewicht: 267.83 g/mol
InChI-Schlüssel: KJOQRCJZXHXJBD-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Octanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is characterized by its ability to reduce surface tension, which is beneficial in formulations requiring emulsification, dispersion, and wetting.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Octanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride typically involves the quaternization of N,N-bis(2-hydroxyethyl)-N-methylamine with an octyl halide, such as octyl chloride. The reaction is carried out in an organic solvent, often under reflux conditions to ensure complete reaction. The general reaction scheme is as follows:

N,N-bis(2-hydroxyethyl)-N-methylamine+octyl chloride1-Octanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride\text{N,N-bis(2-hydroxyethyl)-N-methylamine} + \text{octyl chloride} \rightarrow \text{this compound} N,N-bis(2-hydroxyethyl)-N-methylamine+octyl chloride→1-Octanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process. The final product is purified through crystallization or distillation to achieve the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-Octanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloride ion can be substituted with other anions, such as bromide or iodide, through ion exchange reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common due to the stability of the quaternary ammonium structure.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in aqueous or alcoholic solutions with the desired anion source.

    Oxidation and Reduction: These reactions require specific oxidizing or reducing agents, such as hydrogen peroxide for oxidation or sodium borohydride for reduction.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions yield different quaternary ammonium salts, while oxidation and reduction reactions can modify the functional groups attached to the nitrogen atom.

Wissenschaftliche Forschungsanwendungen

1-Octanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between reactants in different phases.

    Biology: Employed in cell culture and molecular biology as a surfactant to enhance the permeability of cell membranes.

    Medicine: Investigated for its potential antimicrobial properties, making it useful in formulations for disinfectants and antiseptics.

    Industry: Utilized in the formulation of personal care products, such as shampoos and conditioners, due to its surfactant properties.

Wirkmechanismus

The mechanism of action of 1-Octanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride is primarily based on its surfactant properties. The compound reduces surface tension by aligning at the interface between water and oil, thereby stabilizing emulsions and dispersions. In biological systems, it can disrupt cell membranes by interacting with the lipid bilayer, leading to increased permeability and potential cell lysis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N-Dimethyl-N-octyl-1-octanaminium: Similar in structure but lacks the bis(2-hydroxyethyl) groups.

    N,N-Bis(2-hydroxyethyl)ethylenediamine: Contains similar functional groups but has a different overall structure and properties.

Uniqueness

1-Octanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride is unique due to its combination of a long alkyl chain and bis(2-hydroxyethyl) groups, which confer both hydrophobic and hydrophilic properties. This dual nature makes it particularly effective as a surfactant in various applications.

Eigenschaften

CAS-Nummer

41572-20-7

Molekularformel

C13H30ClNO2

Molekulargewicht

267.83 g/mol

IUPAC-Name

bis(2-hydroxyethyl)-methyl-octylazanium;chloride

InChI

InChI=1S/C13H30NO2.ClH/c1-3-4-5-6-7-8-9-14(2,10-12-15)11-13-16;/h15-16H,3-13H2,1-2H3;1H/q+1;/p-1

InChI-Schlüssel

KJOQRCJZXHXJBD-UHFFFAOYSA-M

Kanonische SMILES

CCCCCCCC[N+](C)(CCO)CCO.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.